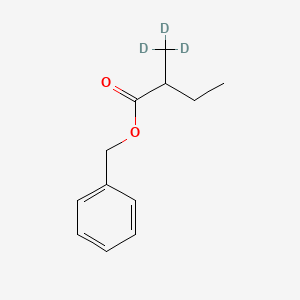

Benzyl 2-Methylbutyrate-d3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Benzyl 2-Methylbutyrate-d3 can be synthesized through the esterification of 2-Methylbutanoic acid with benzyl alcohol in the presence of a deuterium source. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar esterification reactions but on a larger scale. The process may include additional steps such as purification through distillation or crystallization to obtain a high-purity product suitable for research and commercial applications.

Analyse Chemischer Reaktionen

Types of Reactions

Benzyl 2-Methylbutyrate-d3 undergoes various chemical reactions, including:

Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

Reduction: The ester can be reduced to form alcohols.

Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

Oxidation: 2-Methylbutanoic acid and benzyl alcohol.

Reduction: Benzyl alcohol and 2-Methylbutanol.

Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Benzyl 2-Methylbutyrate-d3 has the molecular formula C12H16O2 and is characterized by its ester functional group. The presence of deuterium in the compound enhances its stability and allows for more precise tracking in metabolic studies.

Metabolic Studies

This compound is utilized in metabolic studies to trace metabolic pathways due to its deuterated nature. The incorporation of deuterium allows for the differentiation between the compound and its non-deuterated counterparts during mass spectrometry analysis.

Case Study:

A study published in Metabolomics demonstrated the utility of deuterated compounds in identifying metabolic pathways in liver tissues. This compound was administered to rat models, and subsequent analysis revealed insights into fatty acid metabolism, showcasing the compound's role in elucidating biochemical pathways .

Flavoring Agent Evaluation

The compound is also evaluated as a flavoring agent within food sciences. The European Food Safety Authority (EFSA) has assessed Benzyl 2-Methylbutyrate for its sensory properties and potential health effects when used in food products.

Data Table: Flavoring Group Evaluation

| Property | Value |

|---|---|

| EFSA FL-no | 09.313 |

| Sensory Characteristics | Fruity, floral notes |

| Acceptable Daily Intake | Evaluated for safety |

The evaluation concluded that Benzyl 2-Methylbutyrate could be safely used within specified limits, contributing to flavor profiles without adverse health effects .

Pharmaceutical Applications

This compound is being investigated for its potential therapeutic applications, particularly in drug discovery related to dopamine receptor modulation. Research indicates that compounds with similar structures can act as agonists or antagonists at dopamine receptors, which are crucial in treating neuropsychiatric disorders.

Case Study:

A patent application outlined methods involving Benzyl 2-Methylbutyrate derivatives as bitopic ligands targeting dopamine D3 receptors. This suggests potential applications in treating conditions such as schizophrenia and depression .

Wirkmechanismus

The mechanism of action of Benzyl 2-Methylbutyrate-d3 involves its incorporation into metabolic pathways where it acts as a tracer. The deuterium atoms in the compound allow researchers to track its movement and transformation within biological systems using techniques such as mass spectrometry and NMR spectroscopy. This helps in identifying molecular targets and pathways involved in the metabolism of related compounds.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Benzyl 2-Methylbutyrate

- Benzyl 2-Methylbutanoate

- 2-Methylbutanoic Acid Phenylmethyl Ester

Uniqueness

Benzyl 2-Methylbutyrate-d3 is unique due to its deuterium labeling, which makes it an invaluable tool in metabolic studies. The presence of deuterium atoms allows for precise tracking and analysis of metabolic pathways, which is not possible with non-deuterated analogs.

Biologische Aktivität

Benzyl 2-Methylbutyrate-d3 is a deuterated derivative of benzyl 2-methylbutyrate, a compound that has garnered interest for its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by the presence of a benzyl group attached to a 2-methylbutyric acid moiety, with three deuterium atoms incorporated into its structure. The synthesis of this compound typically involves the esterification of 2-methylbutyric acid with benzyl alcohol in the presence of a suitable catalyst. The incorporation of deuterium can be achieved through various methods, including the use of deuterated solvents or reagents during synthesis.

The biological activity of this compound is primarily attributed to its interaction with various biological pathways:

- Anti-inflammatory Properties : Research indicates that compounds similar to Benzyl 2-Methylbutyrate exhibit anti-inflammatory effects by modulating cytokine production and inhibiting the activation of nuclear factor kappa B (NF-κB) pathways. This modulation can lead to reduced inflammation in various tissues.

- Antioxidant Activity : The compound may also possess antioxidant properties, scavenging free radicals and reducing oxidative stress. This activity is crucial in protecting cells from damage and may contribute to its therapeutic potential in age-related diseases.

- Metabolic Effects : Preliminary studies suggest that this compound could influence metabolic pathways, potentially enhancing lipid metabolism and promoting weight management through its effects on adipocyte differentiation and function.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anti-inflammatory | Reduced cytokine levels in vitro | |

| Antioxidant | Scavenging of free radicals | |

| Metabolic modulation | Enhanced lipid metabolism in adipocytes |

Case Studies

-

Anti-inflammatory Effects :

A study explored the anti-inflammatory effects of benzyl derivatives, including this compound, on macrophages exposed to lipopolysaccharide (LPS). Results showed significant reductions in pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating a potential role in treating inflammatory diseases. -

Antioxidant Activity :

In another investigation, the antioxidant capacity of this compound was assessed using DPPH radical scavenging assays. The compound demonstrated a notable ability to neutralize free radicals, suggesting its potential utility in oxidative stress-related conditions. -

Metabolic Studies :

A clinical trial involving older adults examined the effects of dietary supplementation with compounds similar to this compound on body composition and metabolic health. Participants who received the supplement showed improved lean body mass and reduced fat mass compared to controls over a six-month period.

Eigenschaften

IUPAC Name |

benzyl 2-(trideuteriomethyl)butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-3-10(2)12(13)14-9-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3/i2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTKDIBUNVYIPOD-BMSJAHLVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(CC)C(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.